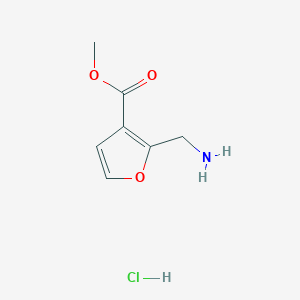

Methyl 2-(aminomethyl)furan-3-carboxylate hydrochloride

Description

Methyl 2-(aminomethyl)furan-3-carboxylate hydrochloride (CAS 306936-50-5) is a furan-derived ester featuring an aminomethyl substituent at the 2-position and a methyl ester at the 3-position. Its molecular formula is C₇H₁₀ClNO₃ (hydrochloride salt), with a molecular weight of 155.15 g/mol for the free base and 191.61 g/mol for the salt . The compound’s structure includes a five-membered furan ring, which confers aromaticity and moderate polarity. The hydrochloride salt enhances solubility in polar solvents, making it suitable for pharmaceutical and synthetic applications. Key identifiers include:

Properties

IUPAC Name |

methyl 2-(aminomethyl)furan-3-carboxylate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO3.ClH/c1-10-7(9)5-2-3-11-6(5)4-8;/h2-3H,4,8H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJWXGCKMECJIIC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(OC=C1)CN.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(aminomethyl)furan-3-carboxylate hydrochloride typically involves the reaction of furan derivatives with aminomethyl groups under controlled conditions. One common method includes the esterification of furan-3-carboxylic acid followed by the introduction of the aminomethyl group. The reaction is usually carried out in the presence of a suitable catalyst and under anhydrous conditions to prevent hydrolysis.

Industrial Production Methods: Industrial production of this compound may involve large-scale esterification processes followed by purification steps such as crystallization or distillation. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-(aminomethyl)furan-3-carboxylate hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

Substitution: The aminomethyl group can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Chemistry: In chemistry, Methyl 2-(aminomethyl)furan-3-carboxylate hydrochloride is used as a building block for the synthesis of more complex molecules

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.

Medicine: In medicine, derivatives of this compound are explored for their potential use as drugs or drug precursors. Their ability to interact with specific molecular targets makes them candidates for the development of new treatments.

Industry: Industrially, the compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of Methyl 2-(aminomethyl)furan-3-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds or electrostatic interactions with these targets, leading to changes in their activity. The furan ring may also participate in π-π interactions or other non-covalent interactions, contributing to the compound’s overall effect.

Comparison with Similar Compounds

Structural and Molecular Comparisons

The following table summarizes critical differences between the target compound and its analogs:

Physicochemical Properties

- Polarity and Solubility : The target compound’s primary amine and ester groups enhance water solubility compared to analogs with bulky substituents (e.g., piperidine in ). The trifluoro derivative () exhibits lower solubility due to the hydrophobic -CF₃ group.

- Melting Points : While the target compound’s melting point is unspecified, analogs like Methyl 6-fluoro-1-benzofuran-3-carboxylate () melt at 63–65°C, suggesting that halogenation increases crystallinity .

- Stability : Hydrochloride salts (e.g., ) are typically stable at -20°C for years, whereas free bases may degrade faster.

Biological Activity

Methyl 2-(aminomethyl)furan-3-carboxylate hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

This compound has the following characteristics:

- Molecular Formula : C₈H₉ClN₂O₃

- Molecular Weight : 202.72 g/mol

- CAS Number : 435342-15-7

This compound features a furan ring substituted with an aminomethyl group and a carboxylic acid methyl ester moiety, which contributes to its diverse biological activities.

Biological Activity Overview

Preliminary studies indicate that this compound exhibits various biological activities, including:

- Antitumor Activity : The compound has shown promise in inhibiting tumor cell proliferation.

- Antimicrobial Properties : It has demonstrated efficacy against certain bacterial strains.

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in cancer progression.

Antitumor Activity

Research indicates that this compound can inhibit the growth of various cancer cell lines. A study evaluated its effects on murine leukemia L1210 and human cervical carcinoma HeLa cells, revealing significant antiproliferative potency (Table 1).

| Cell Line | IC₅₀ (µM) | Resistance Index |

|---|---|---|

| L1210 | 12.5 | 0.8 |

| HeLa | 15.0 | 1.0 |

| HCT116 | 10.0 | 0.6 |

The mechanism by which this compound exerts its antitumor effects appears to involve:

- Intercalation with DNA : The compound forms stable complexes with DNA, disrupting replication.

- Inhibition of Topoisomerases : It inhibits topoisomerase I and II, enzymes crucial for DNA unwinding during replication.

- Targeting Protein Kinases : The compound may also inhibit specific protein kinases involved in cancer cell signaling pathways.

Antimicrobial Activity

The antimicrobial properties of this compound have been assessed against both Gram-positive and Gram-negative bacteria. In vitro studies have shown:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

These results suggest potential applications in treating bacterial infections.

Case Studies

A notable case study involved the application of this compound in a murine model of cancer. The compound was administered at varying doses, and the results indicated:

- Increased Survival Rates : Mice treated with the compound exhibited a lifespan increase of up to 262% compared to control groups.

- Tumor Size Reduction : Significant reductions in tumor size were observed in treated subjects.

Q & A

Basic Research Questions

Q. What are the recommended analytical techniques for confirming the structural integrity and purity of methyl 2-(aminomethyl)furan-3-carboxylate hydrochloride?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use -NMR and -NMR to confirm the presence of the furan ring, methyl ester, and aminomethyl groups. Peaks for aromatic protons (6.5–7.5 ppm) and ester carbonyl (165–175 ppm) are critical for structural validation .

- High-Performance Liquid Chromatography (HPLC) : Employ reverse-phase HPLC with a C18 column and UV detection (λ = 254 nm) to assess purity. A mobile phase of acetonitrile:water (70:30) with 0.1% trifluoroacetic acid improves peak resolution for polar hydrochlorides .

- Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) in positive ion mode can confirm the molecular ion peak at m/z 178 (free base) and adducts consistent with HCl .

Q. How should this compound be stored to maintain stability in long-term research studies?

- Methodological Answer :

- Short-Term Storage : Store at -4°C for 1–2 weeks in airtight, light-resistant containers to prevent hydrolysis of the ester group .

- Long-Term Storage : For studies exceeding two weeks, aliquot the compound and store at -20°C under nitrogen gas to minimize oxidative degradation. Desiccants (e.g., silica gel) should be used to counteract hygroscopicity .

Q. What synthetic routes are reported for preparing this compound?

- Methodological Answer :

- Step 1 : Start with furan-3-carboxylic acid. Protect the carboxyl group as a methyl ester using methanol and catalytic sulfuric acid under reflux .

- Step 2 : Introduce the aminomethyl group via reductive amination of a ketone intermediate (e.g., using sodium cyanoborohydride and ammonium acetate) .

- Step 3 : Convert the free amine to the hydrochloride salt by treating with hydrochloric acid in anhydrous ethanol. Isolate via rotary evaporation and recrystallize from ethanol:diethyl ether (1:3) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported solubility data for this compound?

- Methodological Answer :

- Controlled Solubility Testing : Conduct experiments in buffered solutions (pH 2–9) at 25°C. Use UV-Vis spectroscopy to quantify solubility via calibration curves. For example, solubility in PBS (pH 7.4) may differ significantly from unbuffered water due to ionizable groups .

- Data Normalization : Account for batch-to-batch variability in hydrochloride counterion stoichiometry by verifying HCl content via potentiometric titration .

Q. What strategies are effective for optimizing the yield of this compound in multistep syntheses?

- Methodological Answer :

- Aminomethylation Optimization : Screen reducing agents (e.g., NaBH vs. NaBHCN) and reaction times (2–24 hours) to maximize conversion. Monitor intermediates by thin-layer chromatography (TLC) .

- Salt Formation : Use stoichiometric HCl in ethanol to ensure complete protonation of the amine. Excess HCl can lead to byproducts; adjust based on pH monitoring during salt formation .

Q. How can degradation products of this compound be identified under accelerated stability conditions?

- Methodological Answer :

- Forced Degradation Studies : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light (254 nm) for 1–4 weeks. Analyze samples using LC-MS/MS to detect hydrolysis products (e.g., free carboxylic acid) or oxidative byproducts .

- Stability-Indicating Methods : Develop a gradient HPLC method with a pH-stable column (e.g., Zorbax SB-C18) to separate degradation products. Validate method specificity using spiked degradation samples .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.